1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine
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Overview
Description
1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine is a complex organic compound featuring a 1,2,4-oxadiazole ring, a methoxybenzenesulfonyl group, and a piperidine moiety. The 1,2,4-oxadiazole ring is known for its bioisosteric properties and wide spectrum of biological activities, making it a valuable framework in drug development .
Preparation Methods
The synthesis of 1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2).
Attachment of the methoxybenzenesulfonyl group: This step involves sulfonylation reactions, where a methoxybenzenesulfonyl chloride reacts with the oxadiazole intermediate under basic conditions.
Incorporation of the piperidine moiety: The final step involves the nucleophilic substitution of the sulfonylated oxadiazole with piperidine under suitable conditions.
Chemical Reactions Analysis
1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, forming various derivatives.
Scientific Research Applications
1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine can be compared with other similar compounds:
1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: This compound also features a 1,2,4-oxadiazole ring but differs in its functional groups and overall structure.
(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanol: Another similar compound with a 1,2,4-oxadiazole ring, but with a hydroxyl group instead of a methoxybenzenesulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-tert-butyl-3-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-18(2,3)17-19-16(20-25-17)14-12-13(8-9-15(14)24-4)26(22,23)21-10-6-5-7-11-21/h8-9,12H,5-7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGHTFGVGZDIKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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